2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-N-(2-methoxyethyl)benzamide
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Overview
Description
2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-N-(2-methoxyethyl)benzamide is a complex organic compound that belongs to the class of benzisothiazole derivatives This compound is known for its unique chemical structure, which includes a benzisothiazole ring system with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-N-(2-methoxyethyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Benzisothiazole Ring: This step involves the cyclization of appropriate precursors to form the benzisothiazole ring system.
Introduction of Functional Groups: Various functional groups, such as the dioxido and oxo groups, are introduced through specific reactions.
Acetylation and Amidation: The acetyl group is introduced, followed by amidation to attach the amino and methoxyethyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Substitution reactions can replace specific functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under specific conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce compounds with reduced functional groups.
Scientific Research Applications
2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-N-(2-methoxyethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide
- 2-(trichloromethylthio)-1,2-benzisothiazol-3(2H)-one-1,1-dioxide
- 2-isopropyl-1,2-benzisothiazol-3(2H)-one-1,1-dioxide
Uniqueness
What sets 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-N-(2-methoxyethyl)benzamide apart from similar compounds is its specific combination of functional groups and its unique chemical structure
Properties
Molecular Formula |
C19H19N3O6S |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-2-[[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]amino]benzamide |
InChI |
InChI=1S/C19H19N3O6S/c1-28-11-10-20-18(24)13-6-2-4-8-15(13)21-17(23)12-22-19(25)14-7-3-5-9-16(14)29(22,26)27/h2-9H,10-12H2,1H3,(H,20,24)(H,21,23) |
InChI Key |
YKNSIBJRZWHVDZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Origin of Product |
United States |
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